molecular formula C10H12O4 B1315629 4-(3-Hydroxypropoxy)benzoic acid CAS No. 46350-87-2

4-(3-Hydroxypropoxy)benzoic acid

Cat. No. B1315629
CAS RN: 46350-87-2
M. Wt: 196.2 g/mol
InChI Key: MYGMROGVZNOWMY-UHFFFAOYSA-N
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Description

“4-(3-Hydroxypropoxy)benzoic acid” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .


Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxypropoxy)benzoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The structure includes a benzene ring with a propoxy and a carboxylic acid group attached to it .


Physical And Chemical Properties Analysis

“4-(3-Hydroxypropoxy)benzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Antibacterial and Chemotherapeutic Potential

  • Synthesis and Antibacterial Activity : 3-hydroxy benzoic acid, closely related to 4-(3-Hydroxypropoxy)benzoic acid, demonstrates a variety of biological properties, including antimicrobial activity. Novel derivatives of this compound have shown potential antibacterial effects, suggesting their use in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Material Science and Polymer Technology

  • Polyaniline Doping : Benzoic acid derivatives, including 4-(3-Hydroxypropoxy)benzoic acid, can be used as dopants for polyaniline, a conductive polymer. This application significantly affects the polymer's properties, including conductivity and stability (Amarnath & Palaniappan, 2005).

Environmental Science and Remediation

  • Photodecomposition Studies : Research on chlorobenzoic acids, which are structurally similar to 4-(3-Hydroxypropoxy)benzoic acid, shows their breakdown under ultraviolet irradiation. Such studies are crucial for understanding environmental remediation processes and the degradation of similar compounds (Crosby & Leitis, 1969).

Agricultural and Pest Control Applications

  • Role in Plant Defense : Hydroxamic acids, which include benzoic acid derivatives, play a significant role in plant defense against pests and diseases. This highlights the potential use of 4-(3-Hydroxypropoxy)benzoic acid in developing natural pest control methods (Niemeyer, 1988).

Luminescent Materials and Optoelectronics

  • Lanthanide Complexes for Luminescence : Derivatives of benzoic acid, including those similar to 4-(3-Hydroxypropoxy)benzoic acid, are used to create lanthanide complexes with luminescent properties. These complexes have applications in optoelectronics and luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety and Hazards

While specific safety and hazard information for “4-(3-Hydroxypropoxy)benzoic acid” is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Mechanism of Action

Target of Action

The primary targets of 4-(3-Hydroxypropoxy)benzoic acid are currently unknown

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biochemical pathways . For instance, benzoic acids are the building blocks of most of the phenolic compounds in foods

Result of Action

The molecular and cellular effects of 4-(3-Hydroxypropoxy)benzoic acid’s action are currently unknown . Understanding these effects would provide insights into the compound’s therapeutic potential and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with targets.

properties

IUPAC Name

4-(3-hydroxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGMROGVZNOWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301607
Record name 4-(3-Hydroxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypropoxy)benzoic acid

CAS RN

46350-87-2
Record name 4-(3-Hydroxypropoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46350-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxypropoxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-hydroxypropoxy)benzoic acid
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Record name 4-(3-hydroxypropoxy)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An aqueous solution of NaOH (1 mol) and KI (0.05 mmol) was added to a solution of 4-hydroxybenzoic acid (0.5 mmol) and 400 mL EtOH solution under a nitrogen atmosphere and stirred. After stirring for 30 minutes, an EtOH solution including bromopropanol (0.55 mmol) was dropped thereinto, and then, reacted for 24 hours after elevating to 80° C. A solvent was removed from a reaction product and hydrochloric acid-treatment was carried out. A solid phase was isolated through filteration, and 4-(3-hydroxypropoxy)benzoic acid as a compound of Formula 4 was synthesized.
Name
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
bromopropanol
Quantity
0.55 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxybenzoic acid (25.0 g, 0.18 mol), potassium hydroxide (27.6 g, 0.49 mol), and potassium iodide (3.0 g, 0.018 mol) in ethanol (75 mL) and water (5 mL) was added dropwise 3-bromopropanol (25.6 g, 0.19 mol). The reaction was allowed to continue for 24 h under reflux. The solid residue was filtered off, and the filtrate was evaporated to dryness. The resultant solid was dissolved in water (200 mL) and then acidified with a 10% HCl solution. The precipitate was filtered for recrystallization from ethanol: water (1:1) to yield 1(26.7 g, 75%). 1H NMR (200 MHz, DMSO-d6): δ 1.85 (quintet, 2H, —CH2—), δ 3.55 (t, 2H, —CH2OAr), δ 4.10 (t, 2H, HOCH2—), δ 6.95 (d, 2H, aromatic ring), δ 7.85 (d, 2H, aromatic ring).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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